2-(ethylthio)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide
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Overview
Description
2-(ethylthio)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is a complex organic compound that features a benzamide core with ethylthio and thiophen-2-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-yl intermediate, followed by the introduction of the thiophen-2-yl group. The final step involves the formation of the benzamide linkage through a condensation reaction with an appropriate benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
2-(ethylthio)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets. The ethylthio and thiophen-2-yl groups can interact with enzymes or receptors, modulating their activity. The benzamide core may also play a role in binding to proteins or nucleic acids, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (Tetrahydro-2H-pyran-4-yl) (thiophen-2-yl)methanone
- (4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanamine
Uniqueness
2-(ethylthio)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is unique due to the presence of both ethylthio and thiophen-2-yl groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(4-thiophen-2-yloxan-4-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-2-22-15-7-4-3-6-14(15)17(20)19-18(9-11-21-12-10-18)16-8-5-13-23-16/h3-8,13H,2,9-12H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTDTXSEGLRRDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2(CCOCC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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